molecular formula C6H12NO4P B8509285 Diethyl (isocyanatomethyl)phosphonate CAS No. 21955-18-0

Diethyl (isocyanatomethyl)phosphonate

Cat. No.: B8509285
CAS No.: 21955-18-0
M. Wt: 193.14 g/mol
InChI Key: NFHJQELEVCEQNS-UHFFFAOYSA-N
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Description

Diethyl (isocyanatomethyl)phosphonate (CAS: 41003-94-5) is a phosphonate ester characterized by an isocyanato (-NCO) functional group attached to a methylene bridge. Its molecular formula is C₆H₁₂NO₃P, with a molecular weight of 177.14 g/mol. The compound is synthesized via reactions involving phosphonate esters and isocyanide precursors, often under controlled conditions to preserve the reactive isocyanato group .

The isocyanato group confers high reactivity, enabling applications in polymer chemistry (e.g., polyurethane synthesis) and multicomponent reactions like the Ugi reaction. Its structure combines the hydrolytic stability of phosphonate esters with the electrophilic nature of isocyanates, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

21955-18-0

Molecular Formula

C6H12NO4P

Molecular Weight

193.14 g/mol

IUPAC Name

1-[ethoxy(isocyanatomethyl)phosphoryl]oxyethane

InChI

InChI=1S/C6H12NO4P/c1-3-10-12(9,11-4-2)6-7-5-8/h3-4,6H2,1-2H3

InChI Key

NFHJQELEVCEQNS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN=C=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphonate esters share a common backbone of P(O)(OEt)₂ but differ in substituents on the methylene carbon. Key analogs include:

Compound Name Substituent (R) CAS Number Key Functional Group Reactivity
Diethyl (hydroxymethyl)phosphonate -OH 3084-40-0 Hydroxyl (nucleophilic, hydrogen bonding)
Diethyl (iodomethyl)phosphonate -I 1596-84-5 Iodide (nucleophilic substitution)
Diethyl (trichloromethyl)phosphonate -CCl₃ 31618-90-3 Trichloromethyl (radical reactions)
Diethyl (aminomethyl)phosphonate oxalate -NH₂ (as oxalate salt) N/A Amine (nucleophilic, coordination)
Diethyl (3-nitrophenylhydroxymethyl)phosphonate -C₆H₄(NO₂)-OH N/A Nitrophenyl (electron-withdrawing effects)

Sources :

Physical and Chemical Properties

Property Diethyl (isocyanatomethyl)phosphonate Diethyl (hydroxymethyl)phosphonate Diethyl (iodomethyl)phosphonate
Boiling Point Not reported ~80°C Not reported
Solubility Soluble in polar aprotic solvents Miscible in water and ethanol Soluble in DMF, THF
Stability Moisture-sensitive Hydrolytically stable Light-sensitive
Hazards Irritant (isocyanato group) Low toxicity Corrosive (iodide release)

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